molecular formula C17H11ClINO2 B4084996 5-(2-chlorophenyl)-N-(4-iodophenyl)-2-furamide

5-(2-chlorophenyl)-N-(4-iodophenyl)-2-furamide

Cat. No. B4084996
M. Wt: 423.6 g/mol
InChI Key: UDXISMPUNHLXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-N-(4-iodophenyl)-2-furamide, also known as Cifuramide, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the furamide family and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(4-iodophenyl)-2-furamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the central nervous system and cardiovascular system. This compound has been found to bind to the GABA-A receptor and modulate its activity, which may contribute to its therapeutic effects in neurological disorders. In the cardiovascular system, this compound has been found to inhibit the activity of L-type calcium channels, which may contribute to its therapeutic effects in hypertension and arrhythmias.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In the central nervous system, this compound has been found to increase GABAergic transmission, which may contribute to its therapeutic effects in neurological disorders. In the cardiovascular system, this compound has been found to decrease heart rate and blood pressure, which may contribute to its therapeutic effects in hypertension and arrhythmias. This compound has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-chlorophenyl)-N-(4-iodophenyl)-2-furamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its wide range of potential applications in scientific research. However, one limitation of this compound is its relatively high cost, which may limit its use in some research studies.

Future Directions

There are many future directions for research on 5-(2-chlorophenyl)-N-(4-iodophenyl)-2-furamide. One area of research is the development of new therapeutic agents based on the structure of this compound for the treatment of neurological disorders, cardiovascular diseases, and cancer. Another area of research is the exploration of the mechanism of action of this compound, which may lead to a better understanding of its therapeutic effects. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may lead to the development of more effective dosing regimens and treatment protocols.

Scientific Research Applications

5-(2-chlorophenyl)-N-(4-iodophenyl)-2-furamide has been used in a range of scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, this compound has been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In the cardiovascular system, this compound has been found to have potential as a therapeutic agent for the treatment of hypertension and arrhythmias. In cancer research, this compound has been found to have potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer and lung cancer.

properties

IUPAC Name

5-(2-chlorophenyl)-N-(4-iodophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClINO2/c18-14-4-2-1-3-13(14)15-9-10-16(22-15)17(21)20-12-7-5-11(19)6-8-12/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXISMPUNHLXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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